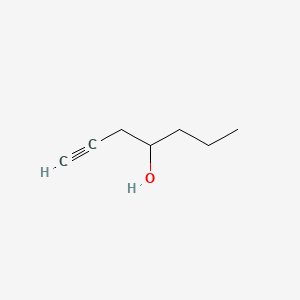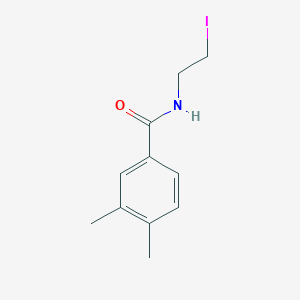
N-(2-iodoethyl)-3,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-iodoethyl)-3,4-dimethylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an iodoethyl group attached to the nitrogen atom and a dimethylbenzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-iodoethyl)-3,4-dimethylbenzamide typically involves the reaction of 3,4-dimethylbenzoic acid with 2-iodoethylamine. The reaction is carried out under acidic conditions to facilitate the formation of the amide bond. The general steps are as follows:
Activation of 3,4-dimethylbenzoic acid: The carboxylic acid group of 3,4-dimethylbenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Amidation: The activated 3,4-dimethylbenzoic acid is then reacted with 2-iodoethylamine in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-iodoethyl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodoethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: The benzamide moiety can participate in coupling reactions with various electrophiles to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution Reactions: Products include N-(2-azidoethyl)-3,4-dimethylbenzamide, N-(2-thiocyanatoethyl)-3,4-dimethylbenzamide, and N-(2-methoxyethyl)-3,4-dimethylbenzamide.
Oxidation: Products include this compound N-oxide.
Reduction: Products include N-(2-ethylamino)-3,4-dimethylbenzamide.
Applications De Recherche Scientifique
N-(2-iodoethyl)-3,4-dimethylbenzamide has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Radiolabeling: Due to the presence of iodine, it can be used in the synthesis of radioiodinated compounds for imaging and diagnostic purposes in nuclear medicine.
Mécanisme D'action
The mechanism of action of N-(2-iodoethyl)-3,4-dimethylbenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodoethyl group can facilitate the formation of covalent bonds with nucleophilic sites in proteins, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-bromoethyl)-3,4-dimethylbenzamide
- N-(2-chloroethyl)-3,4-dimethylbenzamide
- N-(2-fluoroethyl)-3,4-dimethylbenzamide
Uniqueness
N-(2-iodoethyl)-3,4-dimethylbenzamide is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated analogs. The iodine atom is larger and more polarizable, making it more reactive in substitution reactions. Additionally, the compound’s potential for radiolabeling applications sets it apart from other similar compounds.
Propriétés
Numéro CAS |
15257-85-9 |
|---|---|
Formule moléculaire |
C11H14INO |
Poids moléculaire |
303.14 g/mol |
Nom IUPAC |
N-(2-iodoethyl)-3,4-dimethylbenzamide |
InChI |
InChI=1S/C11H14INO/c1-8-3-4-10(7-9(8)2)11(14)13-6-5-12/h3-4,7H,5-6H2,1-2H3,(H,13,14) |
Clé InChI |
MVWGQZNQTAVTQH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)NCCI)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,7,9-Trimethyl-1-oxa-4-thiaspiro[4.5]decane](/img/structure/B14700383.png)
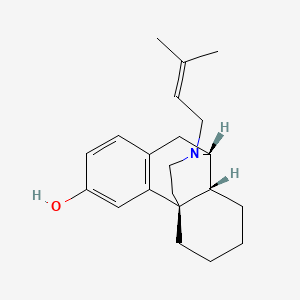

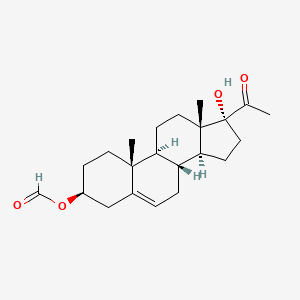
![N-[Cyano(phenyl)methyl]-N-phenylbenzamide](/img/structure/B14700409.png)


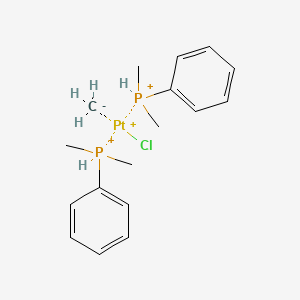
![11a,13a-Dimethyl-8-oxo-1,2,3,3a,3b,4,5,5a,6,8,11,11a,11b,12,13,13a-hexadecahydrocyclopenta[5,6]naphtho[1,2-g]chromen-1-yl acetate](/img/structure/B14700439.png)
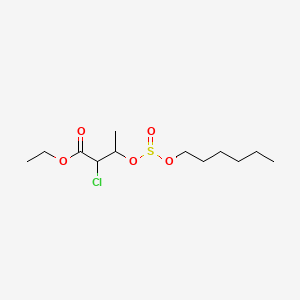
![(5R,5aR,8aR)-5-(3,4,5-trimethoxyphenyl)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[5,6-f][1,3]benzodioxole](/img/structure/B14700442.png)
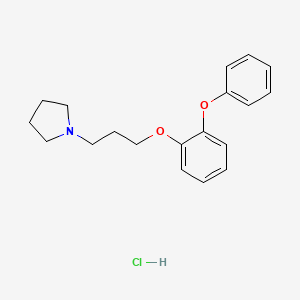
![[2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]propanedinitrile](/img/structure/B14700448.png)
